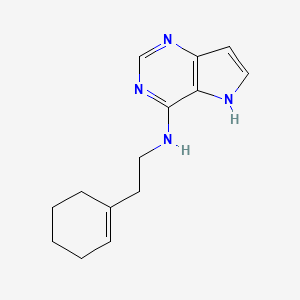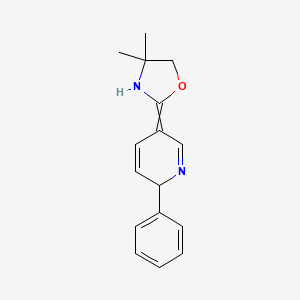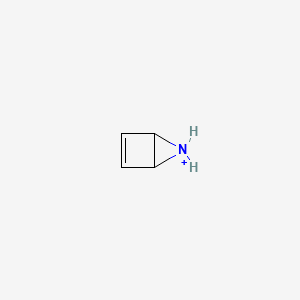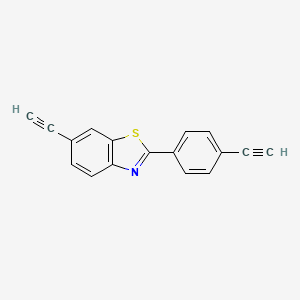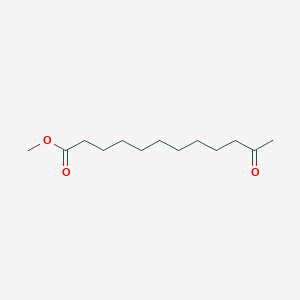
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylsulfanyl group and a prop-2-en-1-yl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylating agent such as methyl iodide.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached through an alkylation reaction using an appropriate allyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the triazole ring and the functional groups attached to it can facilitate interactions with various biomolecules, leading to the modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the methylsulfanyl and prop-2-en-1-yl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
84827-80-5 |
|---|---|
Formule moléculaire |
C6H10N4S |
Poids moléculaire |
170.24 g/mol |
Nom IUPAC |
5-methylsulfanyl-2-prop-2-enyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4S/c1-3-4-10-5(7)8-6(9-10)11-2/h3H,1,4H2,2H3,(H2,7,8,9) |
Clé InChI |
KDDFCPGYHDSQNS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN(C(=N1)N)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
